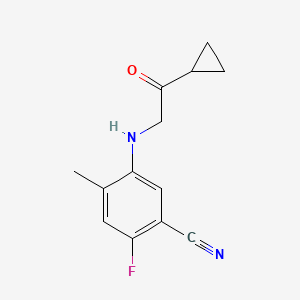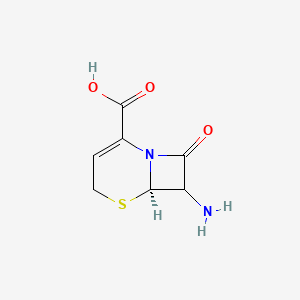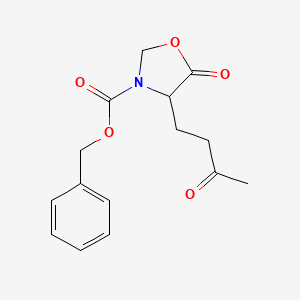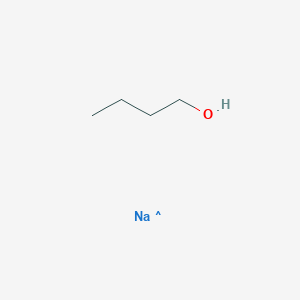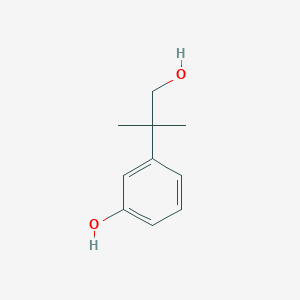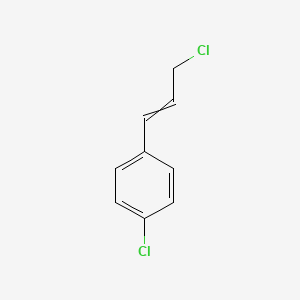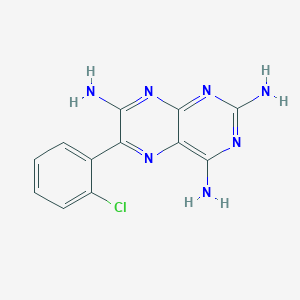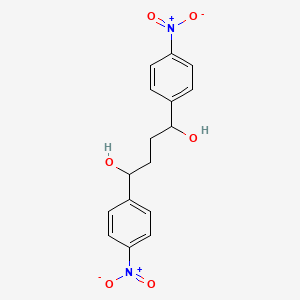
Sodium pyrazine-2-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium pyrazine-2-sulfinate is an organosulfur compound with the molecular formula C₄H₃N₂NaO₂S. It is a sodium salt of pyrazinesulfinic acid and is known for its versatile reactivity in organic synthesis. This compound is particularly valued for its role as a building block in the synthesis of various organosulfur compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium pyrazine-2-sulfinate can be synthesized through several methods. One common approach involves the reaction of pyrazine with sulfur dioxide and sodium hydroxide. The reaction typically proceeds under mild conditions, with the pyrazine being sulfonated to form pyrazinesulfinic acid, which is then neutralized with sodium hydroxide to yield the sodium salt.
Industrial Production Methods: Industrial production of sodium 2-pyrazinesulfinate often involves large-scale sulfonation processes. These processes are designed to maximize yield and purity while minimizing the use of hazardous reagents. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality sodium 2-pyrazinesulfinate.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium pyrazine-2-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrazinesulfonic acid.
Reduction: Under reducing conditions, it can be converted back to pyrazine.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with sodium 2-pyrazinesulfinate under basic or neutral conditions.
Major Products:
Oxidation: Pyrazinesulfonic acid.
Reduction: Pyrazine.
Substitution: Various substituted pyrazine derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium pyrazine-2-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of sulfonyl-containing compounds, such as sulfones and sulfonamides.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drugs that target specific enzymes and receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of sodium 2-pyrazinesulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with various electrophiles, leading to the formation of new sulfur-containing compounds. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the electrophile and the reaction environment.
Comparaison Avec Des Composés Similaires
Sodium pyrazine-2-sulfinate can be compared with other sodium sulfinates, such as:
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Uniqueness: this compound is unique due to its pyrazine ring structure, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and other complex molecules.
Propriétés
Formule moléculaire |
C4H3N2NaO2S |
|---|---|
Poids moléculaire |
166.14 g/mol |
Nom IUPAC |
sodium;pyrazine-2-sulfinate |
InChI |
InChI=1S/C4H4N2O2S.Na/c7-9(8)4-3-5-1-2-6-4;/h1-3H,(H,7,8);/q;+1/p-1 |
Clé InChI |
NPBMAHXIVWOTDJ-UHFFFAOYSA-M |
SMILES canonique |
C1=CN=C(C=N1)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H-Imidazo[2,1-a]isoindole-2-carbaldehyde](/img/structure/B8497358.png)

![2-[3-(Trifluoromethyl)anilino]quinolizin-5-ium bromide](/img/structure/B8497372.png)
![4-[(N-Methyl)benzyloxycarbonylaminomethyl]-1-Boc-piperidine](/img/structure/B8497383.png)
